Lavandulyl acetate

Description

Contextualization within Terpenoid Chemistry and Natural Products Research

Lavandulyl acetate is a monoterpene ester that holds a unique position in the field of natural product chemistry. wikipedia.org It is classified as an irregular monoterpene, a distinction that sets it apart from the more common regular monoterpenes like linalool and camphor, which are also found in lavender essential oils. nih.govresearchgate.net The structural classification of terpenes is based on the arrangement of isoprene units. In regular monoterpenes, these units are linked in a "head-to-tail" fashion. In contrast, irregular monoterpenes like this compound feature an unconventional "head-to-middle" linkage of their precursor isoprene units. nih.gov This structural anomaly makes this compound and its parent alcohol, lavandulol, subjects of significant interest for researchers studying the biosynthesis and chemical diversity of terpenoids in the plant kingdom. As a constituent of lavender oil, it contributes to the plant's characteristic aroma profile. monq.comuottawa.ca

Significance of this compound in Academic and Industrial Applications

The significance of this compound spans both academic research and various industrial sectors. In industry, it is a valued component in the formulation of perfumes and fragrances due to its pleasant gentle floral, herbal, and slightly citrusy aroma. monq.comresearchgate.netcompoundchem.com Its presence is considered desirable in lavender essential oils, contributing to a beneficial herbal-rosy scent. encyclopedia.pub

In the academic realm, this compound is a key molecule in chemical ecology studies. It has been identified as a critical component of the aggregation and sex pheromones of several insect species, including the western flower thrips and the mealybug. monq.comnih.govperflavory.com This role makes it a focal point for research into insect communication, behavior, and the development of eco-friendly pest management strategies. Furthermore, the synthesis of this compound, particularly its enantiomerically pure forms, serves as a platform for developing and evaluating novel chemical and biocatalytic production methods. researchgate.netresearchgate.netgoogle.com

Propriétés

IUPAC Name |

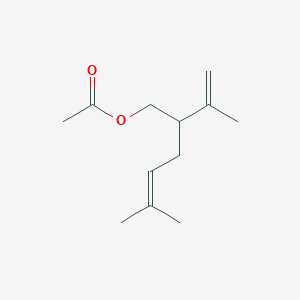

(5-methyl-2-prop-1-en-2-ylhex-4-enyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c1-9(2)6-7-12(10(3)4)8-14-11(5)13/h6,12H,3,7-8H2,1-2,4-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYNGAVZPWWXQIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(COC(=O)C)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30904865 | |

| Record name | Lavandulyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25905-14-0, 20777-39-3 | |

| Record name | 5-Methyl-2-(1-methylethenyl)-4-hexen-1-yl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25905-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lavandulyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020777393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-, 1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025905140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lavandulyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LAVANDULYL ACETATE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OU6ZF37MOM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Metabolic Pathways of Lavandulyl Acetate

Genetic and Enzymatic Basis of Lavandulyl Acetate Synthesis

The synthesis of this compound is a two-step process initiated by the formation of its precursor, lavandulyl diphosphate (LPP), followed by an acetylation reaction.

The foundational step in the biosynthesis of all irregular monoterpenes in Lavandula, including lavandulol and its derivative this compound, is catalyzed by the enzyme lavandulyl diphosphate synthase (LPPS). nih.govresearchgate.net A specific gene from Lavandula x intermedia, termed LiLPPS, has been isolated and characterized as a novel cis-prenyl diphosphate synthase responsible for producing the LPP precursor. acs.orgnih.govresearchgate.net This enzyme uniquely initiates the biosynthesis of these irregular monoterpenes in lavender. researchgate.net

Through homology-based cloning, the cDNA for Lavandula x intermedia lavandulyl diphosphate synthase (LiLPPS) was isolated. nih.govresearchgate.net The open reading frame (ORF) of LiLPPS encodes a protein consisting of 305 amino acids. nih.govresearchgate.net When this ORF was expressed in Escherichia coli, the resulting recombinant protein was purified and found to have a molecular weight of approximately 34.5 kDa. capes.gov.brnih.govresearchgate.net

Table 1: Characteristics of Lavandula x intermedia Lavandulyl Diphosphate Synthase (LiLPPS)

| Property | Value | Source |

|---|---|---|

| Gene Source | Lavandula x intermedia | nih.govresearchgate.net |

| Protein Length | 305 amino acids | nih.govresearchgate.net |

| Molecular Weight | ~34.5 kDa | nih.govresearchgate.net |

LiLPPS catalyzes the unconventional "head-to-middle" condensation of two dimethylallyl diphosphate (DMAPP) molecules to form lavandulyl diphosphate (LPP). acs.orgnih.gov This mechanism is distinct from the typical "head-to-tail" condensations seen in the formation of regular monoterpenes. nih.gov The enzyme specifically uses two DMAPP units as substrates for this reaction. acs.org Structural and mechanistic studies propose that a histidine residue (His78) is essential for catalysis, likely facilitating the release of the diphosphate group from one DMAPP molecule in the primary substrate site (S1). researchgate.net

The kinetic parameters of the recombinant LiLPPS protein have been determined in vitro. The enzyme exhibits an apparent Michaelis constant (K_m) of 208 ± 12 μM and a catalytic rate constant (k_cat) of 0.1 s⁻¹. capes.gov.brnih.govresearchgate.net

Table 2: In Vitro Kinetic Parameters of LiLPPS

| Parameter | Value | Source |

|---|---|---|

| Apparent K_m | 208 ± 12 μM | capes.gov.brnih.govresearchgate.net |

| k_cat | 0.1 s⁻¹ | capes.gov.brnih.govresearchgate.net |

Biochemical analysis reveals that LiLPPS functions as a homodimeric enzyme, meaning it is composed of two identical protein subunits. nih.govresearchgate.net The enzyme displays a sigmoidal saturation curve for its substrate, which is indicative of cooperative binding. capes.gov.brnih.govresearchgate.net A calculated Hill coefficient of 2.7 further supports this, suggesting a positive co-operative interaction among the catalytic sites of the dimer. nih.govresearchgate.net This cooperative behavior is a key feature of its function. nih.gov

Following the synthesis of lavandulol (which is formed from LPP), a secondary modification via acetylation occurs to produce this compound. mdpi.com This esterification is catalyzed by a specific enzyme known as lavandulyl acetyltransferase. mdpi.com Research has identified two monoterpene acetyltransferase genes in Lavandula, LiAAT3 and LiAAT4, that are associated with the efficient production of this compound from its corresponding alcohol substrate. researchgate.net These enzymes belong to the BAHD acyltransferase gene family. researchgate.net In some engineered biofactories, the LiAAT-4 acetyltransferase has been successfully used to convert lavandulol into this compound. biorxiv.org

The biosynthesis of linalyl acetate, another major component of lavender essential oil, also involves an acetylation step. mdpi.comtandfonline.com Linalool is converted to linalyl acetate through the action of a linalool acetyltransferase. mdpi.com While both this compound and linalyl acetate are formed via acetylation of their respective alcohol precursors, the enzymes involved show substrate specificity. mdpi.comresearchgate.net Notably, when the recombinant LiAAT3 and LiAAT4 enzymes—which efficiently produce this compound—were tested, they did not catalyze the conversion of linalool to linalyl acetate. researchgate.net This indicates that distinct acetyltransferases are responsible for the final step in the biosynthesis of these two important monoterpene esters in lavender.

Synthetic Methodologies for Lavandulyl Acetate

Biomimetic Synthesis Approaches

Biomimetic synthesis attempts to replicate the natural formation of compounds. In the case of lavandulyl acetate, these approaches often involve mimicking the "head-to-middle" condensation of isoprenoid units, a deviation from the more common "head-to-tail" linkages in terpenes. nih.gov The biosynthesis of its precursor, lavandulyl diphosphate (LPP), involves the condensation of two dimethylallyl diphosphate (DMAPP) molecules catalyzed by lavandulyl diphosphate synthase (LPPS). nih.govbiocrick.com

A biomimetic synthesis for this compound has been developed utilizing a regioselective prenylation reaction starting from 2-methyl-3-butene-2-ol. researchgate.net This method presents an alternative to other synthetic processes that may require expensive starting materials and exhibit low regiocontrol. researchgate.net The key step in this route is the controlled addition of a prenyl group to a precursor molecule, guiding the reaction toward the desired lavandulyl skeleton. researchgate.net

The mechanism of biomimetic synthesis heavily involves the formation and rearrangement of carbocation intermediates. In the synthesis starting from 2-methyl-3-butene-2-ol in an acidic medium, two primary carbocations are formed (referred to as A and B). researchgate.net Carbocation A is kinetically stable, while carbocation B is thermodynamically stable and is the key intermediate leading to the formation of this compound. researchgate.net

The proposed reaction pathway proceeds as follows:

Carbocation B reacts with acetic acid to form prenyl acetate. researchgate.net

The prenyl acetate then reacts with another carbocation B, leading to a new carbocation intermediate, C. researchgate.net

This carbocation C can then proceed through two pathways:

It can react with acetic acid to form a diacetate, which then eliminates acetic acid upon mild heating via a retro-ene reaction to yield this compound. researchgate.net

Alternatively, it can directly form this compound by eliminating a proton. researchgate.net

This stepwise formation and reaction of carbocations are central to building the unique irregular carbon skeleton of this compound. researchgate.net This is analogous to the proposed mechanism in the enzymatic synthesis of LPP, where the reaction proceeds via a 'lavandulyl carbocation' intermediate after the condensation of two DMAPP units. nih.gov

The efficiency of the biomimetic synthesis can be influenced by the reaction conditions. A key observation is that the in situ generation of the prenyl acetate intermediate leads to an increased yield of the final this compound product. researchgate.net Following purification by vacuum distillation, this specific biomimetic route reported a yield of 26.5%. researchgate.net

| Parameter | Condition/Observation | Resulting Yield |

| Starting Material | 2-methyl-3-butene-2-ol | 26.5% researchgate.net |

| Key Strategy | In situ generation of prenyl acetate | Increased yield researchgate.net |

| Purification | Vacuum distillation (106-107°C/13 mmHg) | Purified this compound researchgate.net |

Intermediate Carbocation Mechanisms

Novel Synthetic Routes

Beyond biomimetic strategies, other synthetic routes have been developed to produce this compound and its precursor, lavandulol.

One notable process involves the rearrangement of a β,β-dimethyl acrylate ester. google.com This method begins with the thermal rearrangement of 2-methyl-buten-2-yl-β,β-dimethyl acrylate, which forms lavandulic acid. This acid can then be converted into various derivatives, including this compound. google.com The conversion of the intermediate lavandulic acid to lavandulol is typically achieved through reduction with agents like lithium aluminum hydride. The resulting lavandulol can then be esterified to this compound.

Another innovative approach is the use of enzymatic synthesis. The asymmetric esterification of racemic lavandulol has been successfully achieved using lipase B from Candida antarctica with acetic acid as the acyl donor. nih.gov This biocatalytic method is highly efficient and offers the advantage of enantioselectivity, allowing for the preparation of optically enriched (R)-lavandulyl acetate. nih.gov

Yield Optimization in Synthetic Processes

Optimizing the yield is a critical aspect of synthetic chemistry. Different routes to this compound offer varying levels of efficiency.

In the synthesis via rearrangement of 2-methyl-buten-2-yl-β,β-dimethyl acrylate, the initial rearrangement to lavandulic acid can achieve 85–90% efficiency when heated at 70–80°C with sodium hydride. The subsequent reduction to lavandulol yields 78–82%.

The following table summarizes the yields reported for different synthetic methodologies.

| Synthetic Route | Key Step | Reported Yield |

| Biomimetic Synthesis | Regioselective prenylation of 2-methyl-3-butene-2-ol | 26.5% researchgate.net |

| Acrylate Rearrangement | Rearrangement to lavandulic acid | 85-90% (for acid) |

| Acrylate Rearrangement | Reduction of lavandulic acid to lavandulol | 78-82% (for alcohol) |

| Enzymatic Esterification | Asymmetric esterification of lavandulol | 80% (overall) nih.gov |

| Enzymatic Resolution | (R)-lavandulyl acetate | 51% nih.gov |

Synthesis and Production

Chemical Synthesis Approaches

Several total synthesis routes for lavandulyl acetate have been developed, driven by its importance in the fragrance industry and as a research chemical. researchgate.net One notable method is a biomimetic synthesis that starts from the readily available precursor 2-methyl-3-butene-2-ol. researchgate.net This reaction proceeds in an acidic medium through the formation and interaction of specific carbocation intermediates to construct the lavandulyl skeleton. researchgate.net

Another patented industrial process describes a synthetic route that begins with the rearrangement of a novel compound, 2-methyl-buten-2-yl-β,β-dimethyl acrylate, to produce lavandulic acid. google.comgoogle.com This acid can then be chemically reduced to form lavandulol. The final step is the esterification of lavandulol to yield this compound. google.comgoogle.com This esterification can be achieved using various acylating agents, such as acetyl chloride or through transesterification with isopropenyl acetate. google.com

Targeted and Untargeted GC-MS Analysis

Gas Chromatography-Flame Ionization Detector (GC-FID)

Biotechnological and Enzymatic Production Methods

Biotechnological approaches, particularly using isolated enzymes, have become a key strategy for producing specific enantiomers of this compound. The kinetic resolution of racemic lavandulol is a common method. For instance, the asymmetric esterification of (±)-lavandulol using lipase B from the yeast Candida antarctica (often immobilized as Novozym 435) with acetic acid as the acyl donor can yield optically enriched (R)-lavandulyl acetate. google.comnih.gov

This enzymatic reaction has been optimized under various conditions, including in environmentally benign solvents like supercritical carbon dioxide, where conversions of up to 86% have been observed. researchgate.netgoogle.com Other enzymes, such as Porcine pancreas lipase, have also been employed for the resolution of racemic lavandulol via transesterification with acyl donors like vinyl acetate, enabling the preparation of both (R)- and (S)-enantiomers of lavandulol and their subsequent conversion to the corresponding acetates. google.comresearchgate.net

Biological Activities and Mechanisms of Action of Lavandulyl Acetate

Antimicrobial and Antifungal Activities

Lavandulyl acetate is a component of essential oils recognized for their antimicrobial properties. amazonaws.cominnovhub-ssi.it Its presence is noted in analyses of lavender oils that demonstrate broad-spectrum activity against various microorganisms. innovhub-ssi.itresearchgate.net

Antibacterial Effects

This compound is a constituent of lavender essential oils that have demonstrated antibacterial activity. jhsci.baepslibrary.at Studies on the chemical composition of lavender oils often correlate their antibacterial efficacy with the presence of major components like linalool and linalyl acetate, but also note the contribution of other compounds such as this compound. mdpi.commdpi.com Essential oils containing this compound have shown inhibitory effects against both Gram-positive and Gram-negative bacteria. jhsci.bamdpi.com

For instance, an essential oil from Lavandula angustifolia ‘Sevtopolis’, containing 7.52% this compound, was active against several bacterial strains, with notable susceptibility observed in Klebsiella pneumoniae and Staphylococcus aureus. epslibrary.at Research on various lavender cultivars has consistently shown that their essential oils are active against all tested bacterial strains. researchgate.net The antibacterial action of lavender oil is often attributed to the synergistic effects of its numerous components, including this compound. mdpi.com

Table 1: Examples of Bacteria Affected by Essential Oils Containing this compound

| Bacterial Strain | Gram Staining | Finding | Source(s) |

| Staphylococcus aureus | Gram-positive | Susceptible to lavender essential oils containing this compound. | innovhub-ssi.itepslibrary.at |

| Klebsiella pneumoniae | Gram-negative | Demonstrated susceptibility to L. angustifolia ‘Sevtopolis’ oil. | epslibrary.at |

| Escherichia coli | Gram-negative | Inhibited by lavandin essential oils containing this compound. | innovhub-ssi.it |

| Enterococcus faecalis | Gram-positive | Lavender oils showed strong activity against this strain. | researchgate.net |

| Pseudomonas aeruginosa | Gram-negative | Generally more resistant, though some studies show inhibition. | researchgate.netepslibrary.at |

Antifungal Effects

The antifungal properties of lavender essential oil are well-documented, with this compound being one of its identified constituents. nih.govjptcp.comresearchgate.net The mechanism of action often involves the disruption of fungal cell integrity and inhibition of key developmental processes like spore germination. jptcp.com

Studies investigating lavender oil's effect on Candida albicans have identified this compound as a component of the oil that exhibits fungistatic and fungicidal activity. nih.govnih.gov Research on the essential oil of Lavandula stoechas, which contains this compound (5.7%), demonstrated significant inhibitory effects on the mycelial growth of various fungi. researchgate.net The strongest inhibition was observed against Botrytis cinerea, followed by Alternaria alternata and Fusarium oxysporum. researchgate.net

Table 2: Examples of Fungi Affected by Essential Oils Containing this compound

| Fungal Strain | Finding | Source(s) |

| Candida albicans | Growth inhibited by lavender oils containing this compound. | innovhub-ssi.itnih.govnih.gov |

| Botrytis cinerea | Showed high susceptibility to mycelial growth inhibition. | researchgate.net |

| Alternaria alternata | Mycelial growth was inhibited by lavender oil. | researchgate.net |

| Fusarium oxysporum | Mycelial growth was inhibited by lavender oil. | researchgate.net |

Pharmacological Activities and Cellular Mechanisms (excluding dosage)

Beyond its antimicrobial capabilities, this compound is implicated in several pharmacological activities, most notably its anti-inflammatory effects. These properties are often linked to the synergistic action of compounds within lavender oil. pensoft.netscielo.br

Anti-inflammatory Properties

This compound is recognized as a contributor to the anti-inflammatory profile of lavender essential oil. ayurvedicoils.com Research indicates that lavender oil can relieve skin inflammation, and this action is dependent on its chemical composition, which includes this compound. researchgate.netnih.govnih.gov Studies have highlighted that this compound itself may contribute to these anti-inflammatory properties. nih.gov

A key mechanism behind the anti-inflammatory action of this compound involves the modulation of proinflammatory cytokines. Research has shown that this compound can influence the production of interleukins such as IL-6 and IL-8, which are crucial mediators of the inflammatory response. nih.gov

In one study, lavender essential oil with a significantly high proportion of this compound (23.2%) was compared to a commercial oil with a lower concentration (5.5%). researchgate.netnih.govnih.gov Both oils demonstrated a concentration-dependent effect on the gene expression and production of IL-6 and IL-8 in human keratinocyte (HaCaT) cell lines. amazonaws.comresearchgate.netnih.govnih.gov Another study using THP-1 human macrophage cells pretreated with lipopolysaccharides (LPS) found that this compound may contribute to the reduction of IL-6 and IL-8 production. nih.gov This suggests a direct role for this compound in regulating inflammatory pathways at the cellular level. nih.gov

Table 3: Effect of this compound-Containing Oils on Proinflammatory Cytokines

| Cell Line | Cytokine | Observed Effect | Source(s) |

| Human Keratinocytes (HaCaT) | IL-6, IL-8 | Concentration-dependent modulation of gene expression and production. | researchgate.netnih.govnih.gov |

| Human Macrophages (THP-1) | IL-6, IL-8 | Potential contribution to the reduction of cytokine production. | nih.gov |

| Transfected L929sA cells | IL-6 | Kurarinone, which contains a lavandulyl group, inhibited TNF-α induced IL-6 mRNA expression. | frontiersin.org |

The broader anti-inflammatory mechanism of lavender essential oil, to which this compound contributes, is thought to involve several key pathways. mdpi.compensoft.net Research suggests that the anti-inflammatory activity includes the participation of prostanoids, nitric oxide (NO), and histamine. mdpi.compensoft.net Prostanoids, such as prostaglandins, are lipid mediators derived from fatty acids that play a major role in inflammation. aimspress.comaimspress.com The inhibition of cyclooxygenase (COX) enzymes, which are critical for prostaglandin synthesis, is a common target for anti-inflammatory agents. aimspress.comaimspress.com While direct studies on this compound are limited, the proposed mechanism for lavender oil points to a multi-faceted approach to dampening the inflammatory cascade. mdpi.compensoft.net

Modulation of Proinflammatory Cytokines (e.g., IL-6, IL-8)

Effects on Cell Proliferation and Angiogenesis

This compound is a component of lavender essential oil, which has been studied for its effects on tissue regeneration and wound healing processes that involve cell proliferation and angiogenesis. researchgate.netd-nb.info Angiogenesis, the formation of new blood vessels, is a critical step in wound healing. d-nb.info Studies on lavender oil have shown it can accelerate wound contraction and granulation tissue formation. d-nb.info The mechanism for this is partly attributed to the induction of growth factors like Transforming Growth Factor-β (TGF-β), which stimulates angiogenesis and fibroblast proliferation. d-nb.info this compound has been specifically identified as having the potential to influence these processes through its effect on key growth factors. researchgate.netresearchgate.net

Potential to Increase Vascular Endothelial Growth Factor (VEGF)

A significant mechanism through which this compound may contribute to angiogenesis is by increasing the production of Vascular Endothelial Growth Factor (VEGF), a key regulator of this process. researchgate.netresearchgate.net Research comparing different lavender oil preparations found that an in-house manufactured essential oil with a significantly higher proportion of this compound (23.2%) performed substantially better in increasing VEGF production in in-vitro cell models compared to a commercial oil with a lower concentration of this compound (5.5%). researchgate.netnih.govamazonaws.comnih.govuj.edu.pl This suggests a direct correlation between the concentration of this compound and the potential to stimulate VEGF, an important factor for tissue regeneration and wound healing. researchgate.netresearchgate.netnih.gov

Table 1: Comparison of Lavender Oil Compositions and VEGF Production

| Component | Commercial Lavender Oil (% Content) researchgate.netnih.gov | In-House Lavender Oil (% Content) researchgate.netnih.gov | Effect on VEGF Production researchgate.netnih.gov |

|---|---|---|---|

| Linalool | 40.2% | 23.2% | The in-house preparation with higher this compound content showed a significantly better ability to increase VEGF production in in-vitro cell models. researchgate.netnih.gov |

| Linalyl acetate | 44.0% | 40.6% | |

| This compound | 5.5% | 23.2% |

Neurological and Central Nervous System Effects

This compound is a recognized constituent of lavender oil, a substance widely investigated for its effects on the nervous system, including sedative, anxiolytic, and calming properties. nih.govayurvedicoils.com The sweet, fruity, and floral aroma of this compound is associated with relaxing and sedative effects. ajrconline.org

Impact on Motor Activity and Anxiety-like Behaviors

Lavender essential oil, which contains this compound, has been observed to influence motor activity and anxiety-like behaviors in animal studies. nih.govnih.gov For instance, aerosolized lavender oil has been shown to decrease motor activity. reliasmedia.com Research into the specific components responsible for these effects has often focused on linalool, which has been found to suppress motor activity in mice. nih.gov Similarly, the anxiolytic effects of lavender have been linked to interactions with the glutamatergic system, with linalool and linalyl acetate being identified as key molecules. mdpi.com While this compound is a component of the oils demonstrating these effects, its specific, independent contribution to modulating motor activity and anxiety requires further investigation, as much of the existing research emphasizes the roles of linalool and linalyl acetate. nih.govmdpi.com

Influence on Neurotransmitters (e.g., Acetylcholine, GABA, Glutamate)

The neurological effects of lavender oil are thought to be mediated through its interaction with various neurotransmitter systems. nih.govnih.gov Studies suggest that lavender oil may modulate GABAergic neurotransmission, particularly at GABA-A receptors, which would enhance the inhibitory tone of the nervous system. nih.gov Furthermore, the cholinergic system appears to play a role in the analgesic and other neurological effects of lavender. nih.govsemanticscholar.org Research into the mechanisms of action of individual components has shown that linalool can inhibit glutamate binding and may enhance GABAergic transmission, contributing to hypnotic and anticonvulsant properties. nih.gov Linalool has also been shown to block glutamate release. researchgate.net Although this compound is present in the essential oil that exerts these effects, the specific role and direct influence of this compound on neurotransmitters like acetylcholine, GABA, and glutamate have not been as extensively detailed as those of linalool. nih.govresearchgate.net

Dermatological Applications and Wound Healing

This compound, a component of lavender essential oil, has been associated with dermatological benefits, including the treatment of various skin conditions and the promotion of wound healing. ayurvedicoils.comuii.ac.id Its therapeutic effects are linked to its ability to help form scar tissue, which is crucial for healing wounds, cuts, and burns. ayurvedicoils.com The compound's natural anti-inflammatory properties may also contribute to reducing itching, swelling, and redness associated with skin ailments. ayurvedicoils.com

Research into the mechanisms behind these effects has focused on the influence of lavender essential oil, containing this compound, on skin cells. Studies have investigated the expression of signaling molecules by human keratinocytes (HaCaT cells) in response to lavender oil. researchgate.net Findings indicate that essential oils with a significantly higher proportion of this compound (23.2%) compared to those with lower amounts (5.5%) demonstrate a notable influence on proregenerative growth factors. researchgate.netmdpi.com Specifically, the lavender oil rich in this compound was identified as performing significantly better in increasing the production of Vascular Endothelial Growth Factor (VEGF), a key angiogenic factor, in in vitro cell models. researchgate.net The research also showed a concentration-dependent effect of lavender oils on the production of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Interleukin-8 (IL-8) by the keratinocyte cell line. researchgate.netmdpi.com

Insecticidal and Larvicidal Activity

This compound has been identified as a potent insecticidal and larvicidal agent, particularly against significant mosquito vectors. It is a major active component in the essential oil of plants such as Heracleum sprengelianum, where it constitutes about 17.8% of the oil. researchgate.netsci-hub.stcapes.gov.br Research has demonstrated that this compound, often in conjunction with other compounds like bicyclogermacrene, exhibits significant toxicity to mosquito larvae, showing 3- to 7-fold greater larvicidal activity than the essential oil from which it is derived. researchgate.netnih.gov

Detailed studies have quantified the toxicity of this compound against the third instar larvae of several medically important mosquito species. researchgate.net The compound has shown considerable efficacy against the malaria vector Anopheles subpictus, the dengue vector Aedes albopictus, and the Japanese encephalitis vector Culex tritaeniorhynchus. researchgate.netsci-hub.stcapes.gov.br this compound was found to be more toxic to these mosquito larvae than other major components of Heracleum sprengelianum essential oil, such as bicyclogermacrene. researchgate.netsci-hub.stcapes.gov.br The lethal concentration (LC50) required to kill 50% of the larval population within 24 hours is notably low, highlighting its potential as a powerful larvicide. medchemexpress.com

| Mosquito Species | Vector For | LC50 (µg/mL) | Source |

|---|---|---|---|

| Anopheles subpictus | Malaria | 4.17 | researchgate.netsci-hub.stcapes.gov.brmedchemexpress.com |

| Aedes albopictus | Dengue | 4.60 | researchgate.netsci-hub.stcapes.gov.brmedchemexpress.com |

| Culex tritaeniorhynchus | Japanese Encephalitis | 5.11 | researchgate.netsci-hub.stcapes.gov.brmedchemexpress.com |

A crucial aspect of a modern insecticide is its safety profile concerning non-target organisms that share the same ecosystem as the pests. Studies on this compound show that it possesses a favorable differential toxicity, being significantly safer for non-target aquatic predators of mosquitoes. researchgate.netsci-hub.stcapes.gov.brbiorxiv.org The LC50 values for three non-target mosquito predators—Anisops bouvieri (backswimmers), Diplonychus indicus (water bug), and Gambusia affinis (mosquitofish)—were found to be substantially higher than those for the mosquito larvae. researchgate.netsci-hub.stmedchemexpress.com This indicates that this compound is a promising candidate for developing eco-friendly larvicides that can target mosquito vectors with moderate to low toxicity against beneficial aquatic organisms. researchgate.netsci-hub.stcapes.gov.br

| Organism | Role | LC50 (µg/mL) | Source |

|---|---|---|---|

| Target Organisms (Mosquito Larvae) | |||

| Anopheles subpictus | Target Pest | 4.17 | medchemexpress.com |

| Aedes albopictus | Target Pest | 4.60 | medchemexpress.com |

| Culex tritaeniorhynchus | Target Pest | 5.11 | medchemexpress.com |

| Non-Target Organisms (Predators) | |||

| Anisops bouvieri | Non-Target Predator | 206.00 | medchemexpress.com |

| Diplonychus indicus | Non-Target Predator | 336.17 | medchemexpress.com |

| Gambusia affinis | Non-Target Predator | 534.00 | medchemexpress.com |

Toxicity against Mosquito Vectors (e.g., Anopheles subpictus, Aedes albopictus, Culex tritaeniorhynchus)

Role as a Pheromone in Insect Ecology

Beyond its toxic properties, this compound functions as a semiochemical, playing a significant role in the chemical communication of several insect species. biorxiv.org It is an active pheromone compound for the mealybug Dysmicoccus grassii and a component of the aggregation pheromone for the Western flower thrips, Frankliniella occidentalis. biorxiv.orgcsic.es

In Frankliniella occidentalis, a major agricultural pest, males produce an aggregation pheromone consisting of two main compounds: (R)-lavandulyl acetate and neryl (S)-2-methylbutanoate. researchgate.netcambridge.orgcabidigitallibrary.org While both compounds are produced by males, their ratio is critical for mediating interspecific interactions. cambridge.org Field-trapping trials have shown that the species-specificity of the aggregation pheromone is regulated by the specific blend of these two major compounds. researchgate.netcambridge.org This chemical signaling helps maintain species cohesion and affects population dynamics. researchgate.net Interestingly, in some trials, (R)-lavandulyl acetate alone was found to unexpectedly reduce trap catch, suggesting a synergistic or modulatory role in combination with other compounds. researchgate.net

Environmental and Agricultural Research on Lavandulyl Acetate

Impact of Cultivation Practices on Lavandulyl Acetate Content

The accumulation of this compound in lavender plants is not static; it is dynamically influenced by the plant's genetic makeup, its developmental stage at harvest, and the environmental conditions in which it is grown.

Genotype and Cultivar Differences

The genetic blueprint of a lavender plant is a primary determinant of its essential oil composition, including the potential to produce this compound. Significant variations in the content of this ester are observed between different species and among cultivars within the same species.

Research demonstrates that Lavandula angustifolia (true lavender) generally contains significantly higher levels of this compound compared to Lavandula x intermedia (lavandin). mdpi.com One study recorded mean concentrations ranging from 2.8% to as high as 14.5% in L. angustifolia, highlighting the wide variability even within a single species. mdpi.com

Specific cultivar studies further illustrate this genetic influence. For instance, an analysis of new Ukrainian cultivars of L. angustifolia found that this compound quantities were typically between 2.7% and 6.0%. mdpi.comnih.gov However, some cultivars stood out, with 'Cultivar 9' showing a remarkably high content of 12%, while 'Cultivar 2' and 'Cultivar 11' had very low levels at 0.2–0.4%. mdpi.comnih.gov Similarly, the L. angustifolia 'Sevtopolis' variety was found to have the highest this compound content (4.84%) among several tested varieties. nih.gov In contrast, lavandin cultivars like 'Grosso' and 'Abrialii' have been noted to contain lower percentages of this compound. tandfonline.com

Table 1: this compound Content in Various Lavender Species and Cultivars

| Species | Cultivar/Variety | This compound Content (%) | Source |

|---|---|---|---|

| L. angustifolia | Ukrainian 'Cultivar 9' | 12.0% | mdpi.comnih.gov |

| L. angustifolia | 'Sevtopolis' | 4.84% | nih.gov |

| L. angustifolia | 'Hemus' | 5.79% | innovhub-ssi.it |

| L. angustifolia | General Range (Ukrainian cvs.) | 2.7% - 6.0% | mdpi.comnih.gov |

| L. angustifolia | Ukrainian 'Cultivar 2' & '11' | 0.2% - 0.4% | mdpi.comnih.gov |

| L. x intermedia | 'Grosso' | 2.55% | innovhub-ssi.it |

| L. x intermedia | 'Budrovka' | 1.09% | innovhub-ssi.it |

Harvesting Time and Ontogenetic Factors

The developmental stage of the lavender flower, a concept known as ontogeny, critically affects the chemical profile of the essential oil. Research indicates that the concentration of this compound fluctuates significantly throughout the flowering period.

A key finding shows that the content of this compound reaches its peak when the first lavender flowers open. mdpi.com Further research supports this, demonstrating a clear trend of increasing this compound concentration as the plant develops from the vegetative stage through to full bloom, with reported values rising from 0.7% to 3.4% and ultimately to 5.9%. bibliotekanauki.pl This suggests that harvesting early in the flowering season is optimal for obtaining an oil rich in this specific compound. In contrast, major components like linalool and linalyl acetate often have different accumulation patterns, with linalyl acetate sometimes showing a reverse trend. mdpi.com

Climatic Conditions and Geographical Location

Environmental factors, including climate and geography, exert a strong influence on the biosynthesis of essential oil components. The expression of genes responsible for producing compounds like this compound can be triggered by abiotic stressors. mdpi.com

Notably, drought stress has been shown to significantly impact this compound levels. One study found that its content was "remarkably elevated" in plants subjected to severe water deficit. researchgate.net This is supported by molecular evidence suggesting that genes involved in this compound biosynthesis are induced by drought and salt treatments. mdpi.com

Geographical location also plays a crucial role, leading to variations in oil composition even within the same species due to differences in soil, altitude, and local climate. researchgate.netresearchgate.net For example, essential oils from L. angustifolia grown in different regions, such as Poland and Bulgaria, have been shown to possess distinct chemical profiles, including variations in their ester contents. pensoft.net These differences underscore the concept of chemotypes, where the same plant species produces different chemical profiles based on its environment.

Extraction Methods and Their Influence on Yield and Composition

The technique used to extract essential oil from the plant material is a critical final step that can significantly alter the yield and the relative percentage of its chemical constituents. The choice of method can either preserve, degrade, or selectively isolate compounds like this compound.

Traditional Extraction Techniques (e.g., Hydrodistillation)

Hydrodistillation (HD) is a conventional and widely used method for extracting lavender essential oil. In this process, plant material is boiled in water, and the resulting steam, carrying the volatile compounds, is condensed and collected. The duration of distillation and the specific apparatus used can affect the final composition.

In one study comparing different distillation times, the most effective duration for recovering this compound was found to be 2 hours. researchgate.net Research using different types of hydrodistillation apparatus (Deryng and Clevenger-type) reported this compound content ranging from 4.64% to 5.40%. researchgate.net However, results from hydrodistillation can be highly variable. Other studies have reported this compound levels as high as 14.1% and as low as 1.38% using this method. researchgate.netd-nb.info This variability can be attributed to the potential for heat-sensitive esters like this compound to undergo thermal degradation or hydrolysis during the prolonged exposure to heat and water inherent in the process. nih.gov

Table 2: Effect of Hydrodistillation Time on this compound Content (%)

| Distillation Apparatus | 2 hours | 3 hours | 4 hours |

|---|---|---|---|

| Deryng | 5.40% | 4.76% | 4.85% |

| Clevenger-type | 5.35% | 4.64% | 4.71% |

Data sourced from a study on L. angustifolia. researchgate.net

Advanced Extraction Technologies (e.g., Supercritical Fluid Extraction, Microwave-Assisted Extraction)

To overcome the limitations of traditional methods, advanced extraction technologies have been developed. These methods often offer shorter extraction times, lower operating temperatures, and potentially higher quality yields.

Supercritical Fluid Extraction (SFE) utilizes a solvent, typically carbon dioxide (CO2), at a temperature and pressure above its critical point. This "supercritical fluid" has properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid. Because SFE can be performed at lower temperatures (e.g., 48°C), it is less likely to cause thermal degradation of sensitive compounds. mdpi.com

Microwave-Assisted Extraction (MAE) and Microwave-Assisted Hydrodistillation (MAHD) use microwave energy to heat the water within the plant material, causing the cells to rupture and release their essential oil. This process is significantly faster than conventional hydrodistillation. academie-sciences.fr Research indicates that MAE can lead to a decrease in this compound content compared to hydrodistillation. nih.gov One comparative study reported 1.38% this compound from traditional hydrodistillation versus 0.95% from MAHD. d-nb.info However, other work involving ultrasound-assisted microwave extraction has reported much higher levels, around 15.6%, indicating that variations of the technology can produce different results. nih.gov

Table 3: Comparison of this compound Content by Extraction Method

| Extraction Method | This compound Content (%) | Source |

|---|---|---|

| Hydrodistillation (HD) | 14.1% | researchgate.net |

| Supercritical Fluid Extraction (SFE) | 7.5% | researchgate.net |

| Supercritical Fluid Extraction (SFE) | 8.4% | jst.go.jpresearchgate.netnii.ac.jp |

| Traditional Hydrodistillation (TDH) | 1.38% | d-nb.info |

| Microwave-Assisted Hydrodistillation (MAHD) | 0.95% | d-nb.info |

| Ultrasound-Assisted Microwave Extraction | 15.6% | nih.gov |

Ecological Functions in Plants

This compound, a naturally occurring monoterpenoid ester, plays a significant role in the ecological interactions of the plants that produce it, particularly within the Lavandula genus. Its functions are multifaceted, primarily involving plant-insect communication and defense mechanisms.

Research into the volatile compounds emitted by Lavandula angustifolia (lavender) has revealed that this compound, along with linalool and linalyl acetate, is a major component of the scent released by open flowers. sci.newsunipd.itnih.gov This chemical bouquet serves as an attractant for pollinators, which are essential for the cross-pollination required for lavender reproduction. unipd.it Laboratory experiments have shown that while lavender oil extracted from blooming flowers is highly attractive to bees, this compound and linalyl acetate individually are more effective attractants than linalool. nih.gov This suggests that these esters are key signals for foraging pollinators. nih.gov The concentration of this compound is often at its peak when the first lavender flowers open. mdpi.com

Beyond its role in attracting beneficial insects, this compound also functions as a semiochemical in plant defense. It is a known component of the aggregation pheromone of the Western flower thrips (Frankliniella occidentalis), an agricultural pest. biorxiv.orgnih.govresearchgate.net This means that the compound can influence the behavior of these herbivores. Furthermore, some studies indicate that certain volatile compounds in lavender, including this compound, are associated with defense against herbivores and predators. sci.newsnih.gov For instance, the emission of this compound, along with (E)-β-farnesene and linalyl acetate, is reportedly higher in symptomatic fine lavender plants, suggesting a role in the plant's response to stress or infection. researchgate.net

The production of this compound and other terpenoids occurs in the glandular trichomes of the plant, which are most abundant on the flowers but are also present on leaves and stems. unipd.itnih.gov The relative amounts of these compounds can vary between different plant organs and developmental stages, reflecting their diverse ecological roles. unipd.itnih.gov

In addition to its functions in plant-insect interactions, research has explored the allelopathic properties of lavender essential oils and their components. Allelopathy is the chemical inhibition of one plant by another. Studies have shown that Lavandula angustifolia essential oil, which contains this compound, can completely inhibit the germination and root length of certain weed species. mdpi.com This suggests a potential role for this compound in mediating plant-plant competition.

Table 1: Relative Content of Key Volatile Terpenoids in Lavandula angustifolia

| Plant Organ | Linalool (%) | Linalyl Acetate (%) | This compound (%) | Ecological Function |

| Opening Flowers | High | High | High | Attracting pollinators sci.newsunipd.itnih.gov |

| Flower Buds | Low | Low | Low | Defense against herbivores (other compounds are primary) sci.newsnih.gov |

| Leaves and Stems | Low | Low | Low | Repelling pests (other compounds are primary) sci.newsnih.gov |

Table 2: Research Findings on the Ecological Functions of this compound

| Research Focus | Finding | Organism(s) Involved |

| Pollinator Attraction | Enhanced attractiveness to bees compared to linalool alone. nih.gov | Bees |

| Pest Interaction | Component of the aggregation pheromone for Western flower thrips. biorxiv.orgnih.govresearchgate.net | Frankliniella occidentalis |

| Plant Defense | Increased emission in symptomatic lavender plants. researchgate.net | Lavandula angustifolia |

| Allelopathy | Inhibition of germination and root growth in weed species by essential oil containing this compound. mdpi.com | Setaria verticillata |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying lavandulyl acetate in plant extracts?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the gold standard for quantifying this compound. Calibration curves using purified standards (e.g., 0.947 g/mL density at 20°C) are critical for accurate quantification. Solvent extraction protocols (e.g., toluene or hexane) should account for compound volatility, as this compound is prone to loss during homogenization. For example, discrepancies between ground tissue analysis and solvent-extracted samples highlight the need for validation with internal standards .

Q. How does the concentration of this compound vary among different Lavandula angustifolia cultivars?

- Methodological Answer : Comparative GC-MS profiling of cultivars like "Hemus" (3.1%), "Sevtopolis" (4.3%), and "Raya" (8.8%) reveals significant chemotypic variation. Younger leaves and flowers generally show higher concentrations due to tissue-specific biosynthesis. Environmental factors (e.g., altitude, soil composition) further modulate yields, necessitating controlled agronomic studies .

Q. What factors influence this compound content in lavender essential oils?

- Methodological Answer : Key factors include (1) genetic chemotypes (e.g., "Alba 7" vs. "Moldoveanca 4"), (2) developmental stage (higher in young tissues), and (3) environmental stressors (e.g., drought, UV exposure). Controlled trials with standardized growth conditions are essential to isolate these variables. For instance, linalyl acetate levels inversely correlate with this compound in some cultivars, suggesting competitive biosynthetic pathways .

Advanced Research Questions

Q. What experimental designs are appropriate for assessing the role of this compound in insect behavior?

- Methodological Answer : Y-tube olfactometer assays are effective for testing behavioral responses (e.g., Frankliniella occidentalis thrips). Dose-response trials should compare this compound against structurally related compounds (e.g., lavandulyl methylbutanoate) to isolate pheromone-specific effects. Replicates must standardize insect age (<3 days post-emergence) and sample size (n=10 adults per trial) .

Q. How can metabolic engineering be utilized to enhance this compound production in non-native plant species?

- Methodological Answer : Heterologous expression of LiAAT4 (acetyltransferase) in Nicotiana benthamiana or tobacco enables esterification of lavandulol to this compound. Agroinfiltration with CAMV35s promoters and P19 silencing suppressors optimizes transient expression. However, transgenic lines (e.g., NtLPPS_AAT4_8) show trade-offs between metabolite yield and plant fitness, necessitating tissue-specific promoters (e.g., young leaf-targeted) to mitigate growth penalties .

Q. What methodological challenges arise when comparing this compound levels across different extraction techniques?

- Methodological Answer : Solvent extraction (e.g., toluene) underestimates this compound by 50% compared to headspace solid-phase microextraction (HS-SPME) due to volatilization losses. Dynamic volatile collection systems can quantify in vivo emissions (e.g., 626.84 ng/g FW/day in tobacco). Cross-validation with NMR or LC-MS is recommended to resolve discrepancies between homogenized tissue and solvent-based data .

Q. How do tissue-specific expression patterns affect this compound accumulation in transgenic tobacco plants?

- Methodological Answer : Young leaves exhibit 2–7× higher this compound than senescent tissues due to elevated precursor (lavandulol) availability and LiAAT4 activity. Reproductive tissues (flowers) show balanced alcohol:acetate ratios, suggesting distinct regulatory mechanisms. Tissue-specific transcriptomics and enzyme activity assays (e.g., acetyl-CoA dependency) are critical for optimizing metabolic flux .

Q. What strategies can address contradictory data between in vivo and in vitro this compound quantification?

- Methodological Answer : In vivo HS-SPME captures dynamic emissions but may miss intracellular pools. In vitro solvent extraction (e.g., hexane:acetone) requires spiking with deuterated analogs to control for volatility losses. Integrated approaches combining both methods with stable isotope labeling (e.g., ¹³C-lavandulol) can reconcile discrepancies and improve yield estimates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.